ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Medicinal chemistry Scaffold design Kinase inhibitor

Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate (CAS 54968-79-5; molecular formula C₈H₇N₃O₃S; MW 225.23 g/mol) is a heterocyclic compound built on an isothiazolo[4,3-d]pyrimidine core bearing a 7-oxo group and an ethyl ester at the 3-position. The [4,3-d] ring fusion distinguishes it from the [4,5-d] regioisomer (CAS 890091-55-1), with implications for hydrogen-bonding geometry and target recognition in medicinal chemistry programs.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 54968-79-5
Cat. No. B1384207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
CAS54968-79-5
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=NS1)C(=O)NC=N2
InChIInChI=1S/C8H7N3O3S/c1-2-14-8(13)6-4-5(11-15-6)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
InChIKeyWZNXAPOURYLMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate (CAS 54968-79-5): Fused Isothiazolopyrimidine Scaffold with Defined Ring Fusion and Reactive Ester Handle


Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate (CAS 54968-79-5; molecular formula C₈H₇N₃O₃S; MW 225.23 g/mol) is a heterocyclic compound built on an isothiazolo[4,3-d]pyrimidine core bearing a 7-oxo group and an ethyl ester at the 3-position . The [4,3-d] ring fusion distinguishes it from the [4,5-d] regioisomer (CAS 890091-55-1), with implications for hydrogen-bonding geometry and target recognition in medicinal chemistry programs . The isothiazolopyrimidine scaffold has been validated in kinase inhibitor patents, including Abbott Laboratories' thiopyrimidine and isothiazolopyrimidine kinase inhibitor series (US 7,560,552), where analogs bearing this core were optimized to KDR enzymatic and cellular IC₅₀ values below 10 nM [1]. This compound is supplied by Enamine (via Sigma-Aldrich) at 95% purity with a melting point of 301–303 °C, and by multiple other vendors at purities of 95–98% .

Why Isothiazolo[4,3-d]pyrimidine Regioisomers and Close Analogs of Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate Cannot Be Interchanged in SAR-Driven Programs


The isothiazolopyrimidine chemical space contains multiple regioisomers and functional group variants that are not functionally interchangeable. The [4,3-d] ring fusion (as in CAS 54968-79-5) places the sulfur atom and nitrogen atoms in a distinct spatial arrangement compared to the [4,5-d] regioisomer (CAS 890091-55-1), altering hydrogen-bond donor/acceptor geometry and π-stacking potential with biological targets . The 7-oxo group provides a specific hydrogen-bonding motif that differs fundamentally from the 7-chloro analog (CAS 1250999-94-0), which introduces a halogen-bond donor and increased lipophilicity . In the Abbott kinase inhibitor patent series (US 7,560,552), SAR exploration demonstrated that subtle modifications to the isothiazolopyrimidine core—including substitution pattern, oxidation state, and ester vs. acid functionality—produced order-of-magnitude shifts in KDR and cKIT inhibitory potency [1]. For procurement decisions in lead optimization or fragment-based screening, substituting a [4,5-d] regioisomer or a 7-chloro derivative for the 7-oxo [4,3-d] scaffold would invalidate SAR hypotheses and confound hit validation .

Quantitative Differentiation Evidence for Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate: Regiochemistry, Physical Properties, and Scaffold Validation


Ring Fusion Regiochemistry: [4,3-d] vs. [4,5-d] Isomer Differentiation

The target compound possesses a [4,3-d] isothiazolopyrimidine ring fusion, whereas the regioisomer ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate (CAS 890091-55-1) bears a [4,5-d] fusion. These regioisomers have identical molecular formula (C₈H₇N₃O₃S) and molecular weight (225.22 vs. 225.23 g/mol) but differ in the connectivity of the isothiazole sulfur to the pyrimidine ring: in [4,3-d], sulfur bridges positions 4 and 3 of the pyrimidine; in [4,5-d], it bridges positions 4 and 5, altering the angular geometry of the fused system . The [4,3-d] scaffold is the core validated in the Abbott kinase inhibitor patent family (US 7,560,552) where isothiazolo[4,3-d]pyrimidine urea analogs achieved KDR IC₅₀ <10 nM [1].

Medicinal chemistry Scaffold design Kinase inhibitor

Functional Group at Position 7: 7-Oxo vs. 7-Chloro Substitution

The target compound contains a 7-oxo (carbonyl) substituent on the pyrimidine ring, capable of serving as a hydrogen-bond acceptor (HBA). The closest commercially available position-7 analog, 7-chloro-isothiazolo[4,3-d]pyrimidine-3-carboxylic acid ethyl ester (CAS 1250999-94-0), replaces the carbonyl oxygen with a chlorine atom . This substitution eliminates the HBA capacity at position 7 and introduces a halogen-bond donor with distinct steric and electronic properties. In the broader isothiazolopyrimidine SAR literature, the oxidation state at the pyrimidine ring positions has been shown to be a critical determinant of kinase selectivity; the Abbott patent series (US 7,560,552) explicitly differentiates oxo-substituted from non-oxo-substituted analogs for KDR and cKIT target engagement [1].

Medicinal chemistry Fragment-based screening Halogen bonding

Physical Property Benchmarking: Melting Point and Thermal Stability for Solid-State Formulation Screening

The target compound exhibits a melting point of 301–303 °C, as reported by Sigma-Aldrich for the Enamine-sourced material (ENA497681813, 95% purity) . This is notably higher than the predicted boiling point of the [4,5-d] regioisomer (349.9±52.0 °C at 760 mmHg, predicted) and the predicted density of the [4,5-d] isomer (1.69±0.1 g/cm³) . The high melting point of the [4,3-d] compound reflects strong intermolecular hydrogen bonding via the 7-oxo and N–H groups, a property that directly influences solid-state stability, solubility-limited dissolution, and formulation behavior in early-stage preclinical development.

Preformulation Solid-state chemistry Procurement specification

Scaffold-Level Kinase Inhibition Validation: Isothiazolo[4,3-d]pyrimidine Core in Multi-Targeted RTK Inhibitor Series

The isothiazolo[4,3-d]pyrimidine core—of which the target compound is a foundational building block—was validated as a privileged scaffold for receptor tyrosine kinase (RTK) inhibition in the Abbott Laboratories program disclosed in US 7,560,552 and the associated publication by Ji et al. (2006) [1]. In this series, isothiazolo[4,3-d]pyrimidine urea analogs achieved KDR enzymatic IC₅₀ <10 nM, cellular KDR IC₅₀ <10 nM, and demonstrated multi-targeted activity against cKIT and TIE2 [2]. Selected compounds (8 and 13) displayed 56% and 48% oral bioavailability in mice, respectively [2]. This scaffold-level validation contrasts with the [4,5-d] regioisomer, which has not been reported in kinase inhibitor patent families and is primarily described in fluorescent nucleoside analog applications [3].

Kinase inhibitor VEGFR KDR cKIT TIE2

Procurement-Relevant Application Scenarios for Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate: Where Structure-Specific Differentiation Drives Value


Kinase Inhibitor Lead Optimization Using the Validated [4,3-d] Isothiazolopyrimidine Scaffold

Medicinal chemistry teams developing ATP-competitive kinase inhibitors—particularly those targeting VEGFR-2 (KDR), cKIT, or TIE2—should procure the [4,3-d] regioisomer (CAS 54968-79-5) as the core scaffold rather than the [4,5-d] regioisomer (CAS 890091-55-1). The [4,3-d] scaffold has been validated in the Abbott kinase inhibitor patent series (US 7,560,552) with KDR IC₅₀ <10 nM for optimized urea analogs, and oral bioavailability of 48–56% in mice for lead compounds [1]. The 7-oxo group provides a defined hydrogen-bond acceptor for hinge-region engagement, and the ethyl ester at position 3 serves as a synthetic handle for amide or acid derivatization. Using the incorrect regioisomer would invalidate patent-based SAR precedents and introduce unpredictable target engagement profiles .

Fragment-Based Screening Library Construction Requiring a Defined H-Bond Pharmacophore at Position 7

For fragment-based drug discovery (FBDD) programs, the target compound offers a low-MW (225.23 Da) heterocyclic fragment with a structurally defined hydrogen-bond acceptor (7-oxo) and a synthetic growth vector (3-ethyl ester). This distinguishes it from the 7-chloro analog (CAS 1250999-94-0), which replaces the H-bond acceptor with a halogen-bond donor and increases lipophilicity [1]. Fragment libraries built on the 7-oxo scaffold enable exploration of hinge-binding interactions in kinases, while the ethyl ester allows for modular elaboration via hydrolysis or aminolysis without perturbing the core pharmacophore. Procurement from Sigma-Aldrich (Enamine ENA497681813) ensures a defined purity of 95% and experimentally verified melting point (301–303 °C) for QC upon receipt .

Solid-State Preformulation Studies Requiring High-Melting Crystalline Starting Material

Preformulation scientists evaluating solid-state properties of early lead compounds can rely on the target compound's experimentally determined melting point of 301–303 °C, which indicates strong intermolecular hydrogen bonding and thermal stability [1]. This is a measurable, QC-verifiable property that is not available for the [4,5-d] regioisomer (CAS 890091-55-1), for which only predicted boiling point and density values have been published . The high melting point also suggests low solubility in aqueous media, which may be advantageous for sustained-release formulation strategies or disadvantageous for oral absorption—a property that can be modulated through prodrug strategies at the 3-ethyl ester position [1].

Chemical Biology Probe Development Exploiting the Isothiazolo[4,3-d]pyrimidine Fluorescent Core

The isothiazolo[4,3-d]pyrimidine core has also been developed as a fluorescent purine mimic in the Tor laboratory's emissive RNA alphabet and NAD⁺ analog programs [1]. While the target compound itself is a non-fluorescent oxidized building block, it can serve as a synthetic intermediate for generating fluorescent isothiazolo[4,3-d]pyrimidine-based probes through reduction and N-ribosylation chemistry. For chemical biology groups developing fluorescent enzyme substrates or activity-based probes, the [4,3-d] scaffold is the validated fluorescent core, whereas the [4,5-d] regioisomer has not been characterized for emissive applications .

Quote Request

Request a Quote for ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.